molecular formula C38H30 B12533004 6,13-Bis(2,6-dimethylphenyl)pentacene CAS No. 701295-08-1

6,13-Bis(2,6-dimethylphenyl)pentacene

Cat. No.: B12533004
CAS No.: 701295-08-1
M. Wt: 486.6 g/mol
InChI Key: YYVIVSWLIZMNKV-UHFFFAOYSA-N
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Description

6,13-Bis(2,6-dimethylphenyl)pentacene is a functionalized pentacene derivative designed to overcome the intrinsic limitations of unsubstituted pentacene, which suffers from low solubility in organic solvents and rapid degradation under ambient conditions . The incorporation of 2,6-dimethylphenyl groups at the 6 and 13 positions enhances solubility, allowing for solution-based processing techniques such as spin-coating and inkjet printing, which are vital for cost-effective device fabrication . Furthermore, these aryl substituents sterically protect the reactive pentacene core, significantly improving the material's stability against photo-oxidation compared to the parent molecule . This compound is particularly valuable in the field of organic electronics. Its extended, conjugated π-system makes it a strong candidate for application in organic field-effect transistors (OFETs), where it can function as a p-type semiconductor with potentially high charge-carrier mobility . Researchers can also exploit its electronic properties in organic photovoltaics (OPVs), often in combination with acceptors like fullerene C60, to create efficient bulk-heterojunction solar cells . The specific choice of the 2,6-dimethylphenyl substituent is intended to optimize solid-state packing and intermolecular electronic coupling, which are critical factors for achieving high device performance. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

701295-08-1

Molecular Formula

C38H30

Molecular Weight

486.6 g/mol

IUPAC Name

6,13-bis(2,6-dimethylphenyl)pentacene

InChI

InChI=1S/C38H30/c1-23-11-9-12-24(2)35(23)37-31-19-27-15-5-7-17-29(27)21-33(31)38(36-25(3)13-10-14-26(36)4)34-22-30-18-8-6-16-28(30)20-32(34)37/h5-22H,1-4H3

InChI Key

YYVIVSWLIZMNKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)C2=C3C=C4C=CC=CC4=CC3=C(C5=CC6=CC=CC=C6C=C52)C7=C(C=CC=C7C)C

Origin of Product

United States

Synthetic Methodologies and Molecular Engineering of 6,13 Bis 2,6 Dimethylphenyl Pentacene

General Approaches to Pentacene (B32325) Functionalization and Derivatization

The functionalization of the pentacene core is essential for overcoming the inherent limitations of the parent molecule, such as its low solubility and instability towards oxidation and dimerization. nih.govnih.gov The most reactive sites for both oxidation and polymerization are the central C6 and C13 atoms. Consequently, the majority of synthetic strategies focus on introducing substituents at these positions.

A predominant and versatile starting point for many pentacene derivatives is 6,13-pentacenequinone (B1223199) . acs.orgrsc.org This precursor allows for the introduction of a wide variety of functional groups through nucleophilic addition to its two ketone functionalities. nih.govacs.org Common nucleophiles include organolithium and Grignard reagents, which can introduce alkyl, aryl, and alkynyl groups.

Key synthetic strategies include:

Nucleophilic Addition to 6,13-Pentacenequinone: This is the most common route, where organometallic reagents (R-MgX or R-Li) add to the carbonyl groups of the quinone. The resulting 6,13-disubstituted-6,13-dihydroxypentacene intermediate is then reduced to the final aromatic pentacene derivative. nih.govresearchgate.net A common reducing agent for this final aromatization step is tin(II) chloride (SnCl₂) with hydrochloric acid (HCl). nih.govbeilstein-journals.org

Diels-Alder Reactions: This cycloaddition approach can be used to construct the pentacene skeleton itself, with functional groups incorporated into the dienophile or diene precursors.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, are employed to attach complex aryl or other unsaturated moieties, often at the peripheral 2, 9-positions of an already-functionalized pentacene core. rsc.orgnih.govelsevierpure.com

Functionalization is not limited to the 6,13-positions. Modifications at the "pro-cata" positions (e.g., 1, 2, 3, 4, 8, 9, 10, 11) can also be achieved, often to introduce electron-withdrawing groups like fluorine atoms to systematically tune the molecule's electronic energy levels. nih.gov

Specific Synthetic Pathways for 6,13-Bis(2,6-dimethylphenyl)pentacene

The synthesis of symmetrically substituted 6,13-diarylpentacenes, such as this compound, is typically achieved via a two-step sequence starting from 6,13-pentacenequinone.

Step 1: Di-addition of an Organometallic Reagent The first step involves the reaction of 6,13-pentacenequinone with an organometallic reagent derived from 2,6-dimethylbromobenzene. Specifically, 2,6-dimethylphenyllithium (B15290027) or the corresponding Grignard reagent, (2,6-dimethylphenyl)magnesium bromide, is added to a solution of the quinone. Two equivalents of the organometallic reagent add to the two carbonyl carbons of the quinone, forming the intermediate 6,13-bis(2,6-dimethylphenyl)-6,13-dihydro-6,13-dihydroxypentacene.

Step 2: Reductive Aromatization The diol intermediate is often unstable and is directly converted to the final pentacene derivative without extensive purification. beilstein-journals.orgnih.gov This is accomplished through a reduction reaction that removes the two hydroxyl groups and restores the aromatic pentacene core. A widely used and effective method is the treatment of the diol with tin(II) chloride (SnCl₂) in a solvent like tetrahydrofuran (B95107) (THF) or dioxane, typically with the addition of aqueous hydrochloric acid (HCl). beilstein-journals.org This final step yields the desired this compound as a stable, often crystalline solid.

A general reaction scheme for the synthesis of 6,13-diarylpentacenes.

Strategies for Introducing Steric and Electronic Modifiers at the 6,13-Positions

The substituents at the 6,13-positions play a critical role in governing the intermolecular interactions and electronic properties of pentacene derivatives. The choice of these groups is a key aspect of molecular engineering. nih.gov

Steric Modifiers: Bulky groups are introduced to control the solid-state packing of pentacene molecules. Unsubstituted pentacene adopts a herringbone packing motif, which is not optimal for three-dimensional charge transport. By attaching sterically demanding groups, such as the 2,6-dimethylphenyl groups in the title compound, a co-facial π-stacking arrangement can be encouraged. This alignment is highly desirable as it facilitates orbital overlap between adjacent molecules, leading to improved charge mobility in electronic devices.

However, research has shown that extreme steric hindrance does not always lead to greater stability. For instance, derivatives with very large tris(3,5-di-tert-butylphenyl)methyl (Tr*) groups were found to be less stable towards photo-oxidation than expected, suggesting a complex relationship between molecular structure and stability. nih.govresearchgate.net

Electronic Modifiers: The electronic nature of the substituents can directly alter the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the pentacene core.

Electron-donating groups (like alkyls) raise the HOMO level.

Electron-withdrawing groups (like fluorine atoms or cyano groups) lower both the HOMO and LUMO levels, which can increase the material's stability against oxidation by air. nih.govresearchgate.net

Studies comparing steric and electronic effects have demonstrated that electronic stabilization, for example through fluorination, can be a more effective strategy for enhancing the chemical persistence of pentacenes than simply adding bulky protective groups. nih.govresearchgate.netchemrxiv.org

Substituent at 6,13-positionsPrimary EffectImpact on PropertiesReference
Triisopropylsilylethynyl (TIPS)Steric & ElectronicImproves solubility and stability; promotes 2D bricklayer packing, enhancing charge transport. nih.gov
Phenyl, Aryl (e.g., 2,6-dimethylphenyl)StericInduces twisting of the substituent relative to the pentacene core, modifying packing.
Fluorine (F)ElectronicLowers HOMO/LUMO levels, increasing oxidative stability and transitioning material towards n-type behavior. beilstein-journals.orgnih.gov
Tris(3,5-di-tert-butylphenyl)methyl (Tr*)StericProvides significant steric bulk but is not an effective strategy for preventing photo-oxidation. nih.govresearchgate.net

Synthesis of Oligomeric and Polymeric Architectures Incorporating Pentacene Building Blocks

To create materials with more complex, higher-order structures, individual pentacene units can be chemically linked to form oligomers (a few repeating units) and polymers (many repeating units). These architectures can be designed with either conjugated or non-conjugated linkers.

Non-Conjugated Polymers: In this approach, functionalized pentacene diols (derived from 6,13-pentacenequinone) can be reacted with linker molecules like diacyl chlorides. This creates polyester (B1180765) chains where the pentacene units are separated by flexible, non-conducting spacers. While electronic communication between pentacene units is minimal, this method allows for the creation of well-defined, soluble, and processable materials where the fundamental electronic properties of the pentacene monomer are retained.

Conjugated Oligomers and Polymers: For applications where charge transport along the polymer backbone is desired, pentacene units are connected by conjugated linkers. A powerful method for achieving this is the Suzuki-Miyaura cross-coupling reaction . nih.govelsevierpure.com This typically involves reacting a dibromo-functionalized pentacene derivative with a molecule containing two boronic acid or boronic ester groups, or vice-versa. This palladium-catalyzed reaction forms new carbon-carbon bonds, extending the π-conjugated system across the entire oligomer or polymer chain. This approach allows for the synthesis of well-defined, solution-processable pentacene-based oligomers and polymers with tunable electronic and optical properties. researchgate.net

Exploration of Unsymmetrical Functionalization Approaches for Tunable Properties

While many pentacene derivatives are symmetrical (having identical substituents at C6 and C13), there is growing interest in creating unsymmetrical molecules with different groups at each position. nih.govacs.org This approach offers a more refined level of control over the molecule's properties and can lead to materials with unique functionalities.

The synthesis of unsymmetrical pentacenes is enabled by the stepwise functionalization of 6,13-pentacenequinone. acs.orgnih.gov By using one equivalent of a first organometallic reagent (R¹-Li), a mono-adduct is formed. This intermediate can be isolated and then reacted with a second, different organometallic reagent (R²-Li) to install a different group at the other position. The final diol is then reduced as usual to yield the unsymmetrically substituted pentacene (R¹-Pentacene-R²).

This strategy has been used to create:

Polarized Frameworks: By attaching an electron-donating group at one position and an electron-withdrawing group at the other, a permanent dipole moment can be introduced into the molecule. nih.govacs.org

Materials for Specific Applications: One side of the pentacene can be functionalized with a group designed for stability and solubility (like a trialkylsilylethynyl group), while the other side is appended with a group for a specific purpose, such as a cyanoacrylic acid to anchor the molecule to a metal oxide surface in a dye-sensitized solar cell. nih.govacs.org

Dyads for Intramolecular Studies: Unsymmetrical synthesis allows for the creation of molecules where two different chromophores, such as a pentacene and a porphyrin, are covalently linked, enabling the study of intramolecular energy and electron transfer processes like singlet fission. nih.govacs.org

This approach significantly expands the scope of pentacene chemistry, moving beyond simple tuning to the rational design of multifunctional molecules. nih.gov

Molecular and Supramolecular Organization in 6,13 Bis 2,6 Dimethylphenyl Pentacene Systems

Crystallography and Polymorphism in Functionalized Pentacene (B32325) Thin Films

The crystalline structure of pentacene and its derivatives is not monolithic; rather, it exhibits polymorphism, where different crystal structures can form depending on the preparation conditions. nih.govcore.ac.uk This is particularly evident in thin films, which are crucial for electronic device applications.

Identification and Characterization of Different Crystalline Phases

Pentacene thin films are known to crystallize in several different polymorphs, which are primarily identified by their characteristic (001) lattice plane spacing, or d-spacing. nih.govcore.ac.uk At least four distinct polymorphs have been observed, with d-spacings of approximately 14.1 Å, 14.5 Å, 15.0 Å, and 15.4 Å. nih.govcore.ac.uk While single crystals typically adopt the 14.1 Å structure, all four forms can be found in thin films. core.ac.ukresearchgate.net

These polymorphs are often categorized into two main types: the "bulk phase" and the "thin-film phase". acs.orgaps.org The bulk phase, with a d-spacing around 14.4-14.5 Å, corresponds to a structure similar to that found in larger, single crystals. nih.govaps.org The thin-film phase, characterized by a larger d-spacing of 15.4 Å, is a substrate-induced structure that is distinct from the bulk crystal form. core.ac.ukresearchgate.netacs.org Detailed structural analysis using techniques like reciprocal space mapping has revealed that the bulk phase has a triclinic lattice. aps.org The existence of these different phases is a critical consideration in device fabrication, as the molecular arrangement directly impacts electronic properties. researchgate.net

Pentacene PolymorphTypical d(001) Spacing (Å)Common Form
Single-Crystal Phase14.1Single Crystals, some thick films
Bulk Phase14.4 - 14.5Thick films, solvent-treated films
Thin-Film Phase15.0 - 15.4Substrate-induced thin films

Influence of Thermal and Interfacial Effects on Polymorphic Transitions

The formation of a specific pentacene polymorph is highly sensitive to both thermal conditions and the nature of the substrate interface. nih.govcore.ac.uk The thin-film phases are generally understood to be induced by the substrate. core.ac.ukacs.org For instance, on SiO₂ substrates, a thin-film phase with a 15.4 Å spacing may form first, with the bulk phase (14.4 Å) appearing as the film thickness increases. core.ac.uk

Temperature plays a crucial role in this process. The critical film thickness at which the bulk phase begins to nucleate has been observed to decrease as the substrate temperature increases. acs.org Furthermore, temperature-dependent X-ray diffraction studies have shown that the 14.1 Å and 14.4 Å phases are the most thermally stable. core.ac.uk Thermal effects also manifest as anisotropic thermal expansion, where the crystal lattice expands differently in different directions upon heating. researchgate.net This expansion can significantly alter intermolecular distances and, consequently, the electronic coupling between molecules, which is a critical factor for interpreting temperature-dependent device performance. researchgate.net In some cases, thermal annealing can induce transformations from metastable phases to more stable, higher-melting-point forms, a process that can be observed using techniques like differential scanning calorimetry (DSC). researchgate.net

Molecular Packing Motifs and Intermolecular Interactions

The introduction of substituents at the 6- and 13-positions of the pentacene core fundamentally alters the intermolecular forces and steric constraints, thereby dictating the molecular packing in the solid state. beilstein-journals.orgseanryno.com

Role of Steric Bulk in Modulating π-Stacking and Solid-State Order

The bulky 2,6-dimethylphenyl substituents in 6,13-Bis(2,6-dimethylphenyl)pentacene exert significant steric hindrance. This steric bulk forces the phenyl groups into an orientation nearly perpendicular to the flat pentacene backbone. beilstein-journals.org This orthogonal arrangement is a key feature that prevents the close, co-facial π-stacking that is characteristic of unsubstituted pentacene's herringbone structure. seanryno.comresearchgate.net

The steric demands of these side groups modulate the solid-state order by influencing the slip between adjacent molecules. researchgate.net Instead of a herringbone arrangement, substituted pentacenes often adopt a two-dimensional "bricklayer" packing motif. beilstein-journals.org This motif can enhance intermolecular electronic communication along specific directions, which is beneficial for charge transport. beilstein-journals.org The steric resistance provided by such ortho-alkylphenyl groups can also enhance the material's resistance to photooxidation. acs.orgacs.org The primary role of these bulky groups is to control the intermolecular distance and relative orientation, thereby fine-tuning the electronic coupling and solid-state properties. nih.gov

Impact of Substituent Design on Crystal Structure and Self-Assembly

The specific design of the substituents has a profound effect on the final crystal structure and self-assembly of pentacene derivatives. beilstein-journals.orgresearchgate.net While the introduction of aryl groups at the 6,13-positions has a considerable effect on the solid-state arrangement, it has been shown to have little effect on the intrinsic electronic properties (i.e., the HOMO-LUMO gap) of the pentacene core itself. beilstein-journals.org This is because the orthogonal twist between the substituent and the core limits electronic communication. beilstein-journals.org

Therefore, the main impact of the substituent is on the intermolecular interactions that guide self-assembly. rsc.org By choosing substituents of a particular size and shape, it is possible to engineer the crystal packing. For example, the use of triisopropylsilylethynyl (TIPS) groups is a well-known strategy to modify the packing from the herringbone structure of pentacene to a more electronically favorable brickwork pattern. researchgate.net This demonstrates that substituent choice is a powerful tool for controlling the supramolecular organization and, by extension, the material's performance in electronic devices. beilstein-journals.org

Control of Nanostructure and Molecular Orientation in Thin Films

Controlling the nanostructure and the orientation of molecules within thin films is paramount for optimizing the performance of organic electronic devices. researchgate.netnih.gov Several strategies have been developed to achieve this for pentacene-based materials.

The substrate itself has a powerful influence. The choice of substrate material, such as using gold (Au) versus silver (Ag), can strongly affect the average tilt angle of the pentacene molecules in the film. nih.gov Similarly, the growth of pentacene on a native silicon oxide surface shows that molecular orientation can change as the film grows, with the initial layers having a different structure from subsequent layers. nih.gov

Substrate modification is a widely used technique. Creating self-assembled monolayers (SAMs) on the substrate surface before pentacene deposition can dramatically improve the crystallinity and morphology of the film. researchgate.net Another advanced method involves using a photoaligned polyimide film as a template. The alignment of the underlying polymer backbones can induce a preferential in-plane orientation of the pentacene molecules, leading to anisotropic charge transport. researchgate.net Furthermore, introducing a thin buffer layer of one material can control the orientation of a subsequently deposited layer. researchgate.net In some novel approaches, the addition of polymers like poly(vinyl alcohol) to pre-formed nanoparticles of a functionalized pentacene has been shown to induce a structural reorganization from an amorphous to a crystalline state. nih.gov These methods highlight the diverse toolkit available for tailoring the molecular-level architecture of functionalized pentacene films.

Electronic Structure and Spectroscopic Investigations of 6,13 Bis 2,6 Dimethylphenyl Pentacene

Theoretical Studies of Frontier Molecular Orbitals (HOMO-LUMO)

Theoretical studies are fundamental to understanding the electronic behavior of complex organic semiconductors like 6,13-Bis(2,6-dimethylphenyl)pentacene. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to determining the optoelectronic properties of the material. For pentacene (B32325) derivatives, the HOMO and LUMO are primarily localized on the fused aromatic pentacene core. jaea.go.jp

The energy levels of these orbitals dictate the material's ionization potential, electron affinity, and the energy of its primary electronic transition (the HOMO-LUMO gap). Computational methods, such as Density Functional Theory (DFT), are employed to calculate these orbital energies and predict the molecule's electronic behavior.

Chemical substitution on the pentacene backbone is a powerful strategy to tune its electronic properties, solubility, and solid-state packing. The introduction of 2,6-dimethylphenyl groups at the 6 and 13 positions significantly impacts the frontier orbitals. These bulky substituents induce a twist between the phenyl rings and the planar pentacene core, which can influence the degree of electronic conjugation.

Generally, the substitution of aryl groups onto the pentacene scaffold leads to an increase in the HOMO energy level, while the LUMO level may be less affected. thieme-connect.de More specifically for related 6,13-disubstituted pentacenes, computational studies have revealed that substitution can lead to a selective stabilization of the LUMO. nih.gov This stabilization is a key factor in enhancing the photostability of the molecule compared to unsubstituted pentacene. nih.gov The electron-donating nature of the dimethylphenyl groups contributes to the modification of the orbital energies. The nodal properties of the molecular orbitals, which describe the regions where the orbital wavefunction is zero, are also altered by substitution, affecting electronic coupling and charge transport characteristics in the solid state.

Table 1: Comparison of Frontier Molecular Orbital (FMO) Energies for Substituted Acenes This table illustrates the typical effects of substitution on the HOMO and LUMO energy levels of a related acene scaffold, as detailed in theoretical investigations.

Compound Substitution HOMO (eV) LUMO (eV) Method
6,13-Diazapentacene (DAP) Parent - - Theoretical
Tetraphenyl-DAP Phenyl groups Increased vs. Parent Mostly Unaffected Theoretical thieme-connect.de
TIPS-Pentacene Triisopropylsilylethynyl - Stabilized Theoretical nih.gov

Exciton (B1674681) Dynamics and Energy Transfer Mechanisms

Upon photoexcitation, organic semiconductors like this compound form excitons, which are bound electron-hole pairs. The fate of these excitons is governed by a variety of dynamic processes, including radiative decay (fluorescence), non-radiative decay, and energy transfer. In many pentacene-based materials, a particularly important and ultrafast process is singlet fission. cam.ac.uk The study of these dynamics is crucial for applications in photovoltaics and optoelectronics. Ultrafast spectroscopy is a primary tool for investigating these transient phenomena. osti.gov

Singlet fission is a spin-allowed process where a photogenerated singlet exciton (S₁) rapidly converts into two triplet excitons (2 x T₁). cam.ac.uk This exciton multiplication process is highly efficient in many pentacene derivatives, occurring on a sub-100 femtosecond timescale that outcompetes other decay pathways. cam.ac.uknih.gov For singlet fission to be energetically favorable, the energy of the singlet state must be at least twice the energy of the triplet state (E(S₁) ≥ 2E(T₁)). cam.ac.uk

In crystalline films of related 6,13-disubstituted pentacenes, such as TIPS-pentacene, the generation of triplet pairs via singlet fission can approach unity yield. nih.gov These generated triplet excitons have much longer lifetimes and diffusion lengths than singlet excitons, making them attractive for energy transfer schemes. cam.ac.uk For instance, these triplets can diffuse to a heterojunction and participate in charge generation, a mechanism that can significantly enhance solar cell efficiency. nih.gov The efficiency of singlet fission and subsequent triplet dynamics is highly sensitive to the molecular packing in the solid state. nih.gov

Table 2: Key Timescales in Pentacene Exciton Dynamics This table summarizes typical timescales for primary photophysical events in pentacene derivatives.

Process System Timescale Reference
Singlet Fission Pentacene ~80 fs cam.ac.uk
Triplet Pair Formation Bipentacene ~0.8 ps osti.gov
Triplet Pair Decay 5,14-TIPS-Pn Film ~2 ps nih.gov
Triplet Energy Transfer Pentacene to PbSe <1 ps nih.gov

While strong electronic coupling between molecules is often desired for efficient charge transport, in some contexts, minimizing this coupling is advantageous. The concept of "exciton isolation" refers to arranging molecules so that they are spectroscopically uncoupled, behaving as individual monomers even within a dense assembly. nih.gov

For 6,13-bisaryl-substituted pentacenes, a specific "Greek cross" (+) assembly has been identified as an architecture that achieves exciton isolation. nih.gov In this arrangement, the pentacene molecules are stacked orthogonally. Quantum chemical calculations show that this perpendicular orientation, combined with significant intermolecular separation, results in negligible long-range Coulombic and short-range charge-transfer-mediated couplings. nih.gov Any significant deviation from a 90° cross-stacked orientation leads to the loss of this monomer-like behavior. nih.gov This unique packing arrangement demonstrates how steric hindrance from bulky substituents can be strategically used to control intermolecular electronic interactions and create materials with distinct photophysical properties. nih.gov

Ultrafast spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential for directly observing the deactivation pathways of excited states. osti.govnih.gov These methods use a "pump" pulse to excite the molecule and a time-delayed "probe" pulse to monitor the subsequent changes in absorption, providing a real-time view of processes like singlet fission, internal conversion, and intersystem crossing. nih.gov

Studies on substituted pentacenes reveal that after the initial singlet fission event, the resulting triplet pairs undergo further evolution. nih.gov In some molecular packing arrangements, these triplet pairs can decay rapidly back to the ground state on a picosecond timescale. nih.gov This rapid decay can be a significant loss mechanism, and its characterization via transient absorption spectroscopy often reveals a derivative-like line shape attributed to a thermal difference spectrum, which arises from the dissipation of electronic energy into the surrounding medium. nih.gov Understanding these deactivation channels is critical for designing materials where the triplet excitons have lifetimes long enough to be utilized effectively.

Spectroscopic Characterization Methodologies for Electronic Properties (Excluding Specific Data)

A variety of sophisticated spectroscopic and analytical techniques are employed to characterize the electronic structure and properties of materials like this compound. These methods probe different aspects of the molecule's interaction with light and electric fields.

UV-Visible (UV-Vis) Absorption Spectroscopy : This technique measures the electronic transitions between molecular orbitals, providing information about the HOMO-LUMO gap. thieme-connect.de

Photoluminescence Spectroscopy : This method analyzes the light emitted from a sample after photoexcitation, yielding insights into the properties of the emissive excited state (S₁) and potential excimer formation. nih.gov

Cyclic Voltammetry (CV) : An electrochemical technique used to determine the oxidation and reduction potentials of a molecule, which can be correlated with the HOMO and LUMO energy levels, respectively. thieme-connect.de

Ultrafast Transient Absorption Spectroscopy : A pump-probe technique that tracks the evolution of excited states on femtosecond to nanosecond timescales, allowing for the direct observation of processes like singlet fission and exciton decay. nih.govnih.gov

Near-Edge X-ray Absorption Fine Structure (NEXAFS) : A synchrotron-based technique that uses core-level X-ray absorption to probe the unoccupied molecular orbitals (like the LUMO) and determine molecular orientation in thin films. jaea.go.jp

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) : A diffraction technique used to analyze the crystal structure and molecular packing arrangement in thin films, which is crucial for understanding solid-state electronic properties. uky.edu

Time-Resolved Photoacoustic Calorimetry (TR-PAC) : A method used to determine the energy of non-emissive excited states, such as the triplet state (T₁), by measuring the heat released during non-radiative decay. mdpi.com

Charge Transport Phenomena in 6,13 Bis 2,6 Dimethylphenyl Pentacene Thin Films

Fundamental Mechanisms of Charge Carrier Transport in Organic Semiconductors

Charge transport in organic semiconductors is fundamentally different from that in their inorganic counterparts like silicon. rsc.org Due to weaker van der Waals interactions between molecules and the presence of structural and energetic disorder, charge carriers (holes or electrons) are typically localized on individual molecules. rsc.orgnih.gov Their movement is generally described by two primary models:

Hopping Transport: In less crystalline or amorphous organic films, charge carriers "hop" between adjacent molecules. nih.gov This process is thermally activated, meaning that charge mobility increases with temperature as carriers gain enough energy to overcome the energy barrier between localized states. nih.gov This is the most common transport mechanism in disordered organic solids. rsc.orgnih.gov Factors like energetic disorder, arising from variations in molecular conformations, and the spatial arrangement of molecules significantly influence the efficiency of hopping. nih.govrsc.org

Band-like Transport: In highly ordered, crystalline organic semiconductors with strong intermolecular electronic coupling, charge carriers can become delocalized over several molecules, forming electronic bands, similar to inorganic crystals. nih.gov In this regime, mobility typically decreases with increasing temperature, a behavior attributed to scattering by lattice vibrations (phonons). nih.gov The transition between hopping and band-like transport is a complex phenomenon influenced by the strength of the electronic coupling between molecules relative to the reorganization energy and thermal energy. nih.govbeilstein-journals.org

A key concept in understanding charge transfer is the polaron , a quasi-particle consisting of the charge carrier and the associated distortion of the surrounding molecular lattice. The movement of this polaron dictates the charge transport characteristics. nih.gov

Correlation of Thin Film Morphology and Crystal Structure with Charge Mobility

The performance of an organic semiconductor is intrinsically linked to the molecular arrangement in the solid state. The substitution of side groups onto the pentacene (B32325) core, such as the 2,6-dimethylphenyl groups, is a key strategy to control this arrangement.

Thin Film Morphology: The method of film deposition (e.g., spin-coating, vacuum sublimation) significantly impacts the film's morphology, including grain size, crystallinity, and molecular orientation. uky.edu For aryl-substituted pentacenes, the orthogonal orientation between the pentacene backbone and the aryl groups can have a considerable effect on the solid-state packing. beilstein-journals.org Well-connected crystalline domains are crucial for efficient charge transport, as grain boundaries often act as traps or barriers for charge carriers. rsc.org

Crystal Structure and Packing Motifs: The specific arrangement of molecules in the crystal lattice determines the degree of π-orbital overlap between adjacent molecules, which is critical for charge mobility. beilstein-journals.orguky.edu Common packing motifs in pentacene derivatives include herringbone, 1D slipped-stack, and 2D "bricklayer" arrangements. beilstein-journals.org Aryl substitution can influence these packing motifs; for instance, it can sometimes promote co-facial π-stacking, which is expected to lead to higher charge mobilities. rsc.org For other functionalized pentacenes like TIPS-pentacene, a 2D bricklayer packing allows for efficient two-dimensional charge transport. rsc.org The charge mobility is often highly anisotropic, meaning it differs significantly along different crystallographic directions. rsc.org

Without single-crystal X-ray diffraction data or detailed morphological studies for 6,13-Bis(2,6-dimethylphenyl)pentacene, any discussion of its specific structure-mobility relationship remains speculative.

Interface Effects on Charge Carrier Injection and Transport

In an Organic Field-Effect Transistor (OFET), charge transport occurs in a very thin layer (a few nanometers) of the organic semiconductor at the interface with the gate dielectric. uky.edu Therefore, the properties of this interface are critical.

Semiconductor/Dielectric Interface: The nature of the dielectric surface influences the growth, morphology, and molecular ordering of the first few semiconductor monolayers. uky.edu A mismatch between the crystal structure of the semiconductor and the dielectric can lead to poor performance. uky.edu Furthermore, traps for charge carriers can exist at this interface, originating from surface roughness, chemical impurities, or dangling bonds, which can significantly reduce the measured mobility. rsc.org

Semiconductor/Electrode Interface (Contact Resistance): Efficient injection of charge carriers from the source electrode into the semiconductor is crucial. A significant energy barrier between the work function of the electrode metal and the frontier molecular orbitals (HOMO for holes, LUMO for electrons) of the organic semiconductor can lead to high contact resistance, limiting device performance. pkusz.edu.cn The contact resistance is not only dependent on this energy alignment but also on the morphology of the semiconductor at the contact point. nih.gov

Improving interfacial properties through surface treatments of the dielectric or by using buffer layers at the electrode contacts are common strategies to enhance device performance. pkusz.edu.cn

Theoretical Modeling of Charge Transfer Integrals and Reorganization Energies

Theoretical calculations are essential tools for predicting and understanding the charge transport properties of organic semiconductors.

Charge Transfer Integral (t): Also known as electronic coupling, the charge transfer integral quantifies the strength of the electronic interaction between adjacent molecules for either hole or electron transfer. It is highly sensitive to the relative distance and orientation of the molecules in the crystal lattice. rsc.org Larger transfer integrals generally lead to higher mobility. These values can be calculated using quantum chemistry methods based on the crystal structure.

Reorganization Energy (λ): The reorganization energy is the energy required to relax the geometry of a molecule and its surrounding environment when it changes its charge state (from neutral to charged or vice versa). It has two components: an inner (intramolecular) part related to the geometry change of the molecule itself, and an outer (intermolecular) part from the polarization of the surrounding medium. A lower reorganization energy is desirable for efficient charge transport as it represents a smaller barrier for charge hopping. Marcus theory, a widely used model, describes the charge transfer rate as being dependent on both the charge transfer integral and the reorganization energy. nih.gov

A detailed theoretical study on this compound would require computational modeling to determine these parameters, which has not been reported in the available literature.

Based on a comprehensive review of the available scientific literature, there is a notable scarcity of specific research data concerning the thin-film fabrication and processing of This compound . The vast majority of published studies in this area focus on a different, more widely studied derivative, 6,13-Bis(triisopropylsilylethynyl)pentacene (B153593) , commonly known as TIPS-pentacene .

Due to the strict requirement to focus solely on this compound and maintain scientific accuracy, it is not possible to generate the requested article with the specified outline. Attributing the processing parameters, research findings, and characteristics of TIPS-pentacene to this compound would be scientifically inaccurate, as these are distinct chemical compounds with different molecular structures and, consequently, different physical and electronic properties.

Should you be interested in the extensive research available for 6,13-Bis(triisopropylsilylethynyl)pentacene (TIPS-pentacene) , an article based on the provided outline could be generated. Please advise if you would like to proceed with this alternative compound.

Thin Film Fabrication and Processing Strategies for 6,13 Bis 2,6 Dimethylphenyl Pentacene

Influence of Processing Parameters on Film Morphology and Crystallinity.

Solvent Selection and Evaporation Rate Effects

The choice of solvent is paramount in solution-based deposition techniques as it directly impacts the solubility of the material, the viscosity of the solution, and the morphology of the resulting thin film. For 6,13-Bis(2,6-dimethylphenyl)pentacene, solvents would need to be selected based on their ability to fully dissolve the compound and their boiling points, which control the evaporation rate.

A slow evaporation rate, typically achieved with high-boiling-point solvents, allows more time for molecular self-assembly, which can lead to larger crystalline domains and higher charge carrier mobility. Conversely, faster evaporation rates might result in more amorphous or disordered films. The interaction between the solvent and the pentacene (B32325) derivative also plays a crucial role in the final film structure.

Table 1: Hypothetical Solvent Parameters for this compound Film Fabrication

SolventBoiling Point (°C)Expected Evaporation RatePotential Film Morphology
Toluene111ModerateSmall to medium crystalline grains
Chlorobenzene132SlowMedium to large crystalline grains
o-Dichlorobenzene180Very SlowLarge, well-ordered crystals
Tetrahydrofuran (B95107) (THF)66FastPotentially amorphous or small grains

This table is illustrative and based on general principles. Experimental validation is required for this compound.

Substrate Temperature and Post-Deposition Annealing

The temperature of the substrate during deposition and any subsequent annealing processes are critical for controlling the crystallinity and morphology of the thin film.

Substrate Temperature: Heating the substrate during deposition provides thermal energy to the molecules arriving at the surface, enhancing their mobility and promoting the formation of more ordered crystalline structures. The optimal temperature is a delicate balance; too low, and the molecules are "frozen" in a disordered state, while too high a temperature can lead to dewetting or the formation of undesirable morphologies.

Post-Deposition Annealing: Thermal annealing after the film has been deposited can be used to improve molecular ordering and reduce defects within the film. This process can increase the size of crystalline grains and improve the electronic coupling between them. Solvent vapor annealing, where the film is exposed to a solvent atmosphere, is another technique that can enhance crystallinity by promoting molecular rearrangement without the need for high temperatures.

Table 2: Representative Annealing Effects on Pentacene Derivative Thin Films

Annealing TemperatureEffect on Grain SizeImpact on Device MobilityReference
No AnnealingSmall, disordered grainsLower scirp.org
120°CIncreased grain size and orderingImproved scirp.org
150°CFurther grain growthPotentially highest mobility scirp.org

Note: This data is for TIPS-pentacene and serves as a general example. The optimal temperatures for this compound would need to be determined experimentally.

Surface and Interface Engineering for Optimized Film Growth and Device Performance

The interface between the semiconductor and the dielectric layer is where charge transport occurs in a field-effect transistor. Therefore, its properties are critical to device performance. Surface and interface engineering involves modifying the dielectric surface to promote favorable growth of the semiconductor film.

This is often achieved by depositing a self-assembled monolayer (SAM) on the dielectric surface before the semiconductor deposition. The choice of SAM can influence the surface energy, which in turn affects the molecular packing and orientation of the pentacene derivative. For instance, treating a silicon dioxide (SiO₂) surface with materials like hexamethyldisilazane (B44280) (HMDS) or octadecyltrichlorosilane (B89594) (OTS) can render the surface more hydrophobic, which often leads to improved performance in pentacene-based transistors. The goal is to create a surface that encourages the pentacene molecules to adopt a packing motif (e.g., edge-on) that facilitates efficient in-plane charge transport. Research on pentacene and its derivatives has shown that such interface modifications can drastically reduce charge trapping and improve carrier mobility. scirp.orgpku.edu.cn

Applications and Device Architectures Utilizing 6,13 Bis 2,6 Dimethylphenyl Pentacene

Organic Light-Emitting Diodes (OLEDs) and Other Optoelectronic Devices

Research into aryl-substituted pentacenes has demonstrated their potential as active materials in Organic Light-Emitting Diodes (OLEDs), particularly as emissive dopants. A study on the related compound, 5,14-bis(2,6-dimethylphenyl)-6,13-diphenylpentacene (DMPDPP) , highlights this application. acs.org

When dispersed as a guest in a host material of tris(quinolin-8-olato)aluminum(III) (Alq₃), DMPDPP exhibits narrow red emission with a maximum wavelength (λmax) between 663 and 680 nm. acs.org This emission is a result of efficient Förster energy transfer from the Alq₃ host to the pentacene (B32325) derivative guest molecules. acs.org

OLEDs fabricated using DMPDPP as the fluorescent dopant have achieved an external electroluminescence quantum efficiency (ηEL) of approximately 1%, which approaches the theoretical limit for fluorescent red light-emitting diodes. acs.org The solid-state photoluminescence quantum yields for films of these guest-host systems were measured to be around 20% at low concentrations (0.20–0.50 mol %). acs.org These findings underscore the utility of pentacene derivatives with bulky aryl substituents, like the dimethylphenyl groups, in creating efficient and color-specific optoelectronic devices.

Integration with Hybrid Material Systems (e.g., Graphene).acs.org

A comprehensive review of scientific literature and research databases reveals a notable absence of studies focused on the integration of 6,13-Bis(2,6-dimethylphenyl)pentacene with graphene in hybrid material systems. While the parent compound, pentacene, and its other derivatives, such as 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-pentacene), have been investigated in conjunction with graphene for applications in organic electronics, there is currently no available research detailing the specific combination of this compound with graphene.

The existing body of research on related pentacene-graphene hybrids primarily explores their use in organic thin-film transistors (OTFTs), where graphene is often employed as a transparent and conductive electrode material. These studies have investigated the charge transport properties at the interface between the organic semiconductor and the graphene layer. However, the unique steric and electronic properties conferred by the 2,6-dimethylphenyl substituents on the pentacene core in this compound would likely lead to distinct interfacial interactions and device characteristics compared to other pentacene derivatives.

The synthesis and characterization of this compound have been reported in the context of its optical properties and its application as a red emitter in organic light-emitting diodes (OLEDs). acs.orgresearchgate.netacs.org These studies confirm the existence and scientific interest in this specific molecule. However, the exploration of its potential in hybrid material systems, particularly with two-dimensional materials like graphene, remains an uninvestigated area of research.

Consequently, there are no available research findings, data tables, or detailed discussions on the device architectures and performance of hybrid systems utilizing this compound and graphene. This represents a significant gap in the current scientific literature and suggests a potential avenue for future research in the field of organic electronics and materials science.

Advanced Characterization Techniques for Functionalized Pentacene Thin Films

Microscopic Techniques for Morphology and Crystal Imaging

Microscopic techniques are fundamental tools for visualizing the surface topography, morphology, and crystalline features of functionalized pentacene (B32325) thin films. Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM), and Optical Microscopy each provide unique insights into the film's quality and structure.

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information. In the study of pentacene derivatives, AFM is instrumental in revealing details about grain size, shape, and connectivity, as well as the presence of defects. For instance, in studies of 6,13-pentacenequinone (B1223199) thin films, a related pentacene derivative, AFM has been used to characterize the surface morphology. researchgate.net The root-mean-square (Rrms) roughness can be quantified from AFM images, providing a measure of the film's smoothness, which is a critical factor for device performance. researchgate.net

Microscopy Technique Information Obtained Relevance to Pentacene Thin Films
Atomic Force Microscopy (AFM)Surface topography, grain size and shape, film roughness. researchgate.netCrucial for understanding charge transport pathways and the impact of morphology on device performance.
Transmission Electron Microscopy (TEM)Internal crystal structure, lattice imaging, defect analysis, crystallographic orientation. researchgate.netProvides direct visualization of molecular packing and crystalline order within the film.
Optical Microscopy (Polarized)Large-scale crystalline morphology, spherulite and dendrite formation, domain boundaries. uky.eduEnables real-time observation of crystallization dynamics and assessment of film uniformity.

X-ray Scattering Methods for Structural Analysis

X-ray scattering techniques are powerful, non-destructive methods for determining the crystal structure, molecular packing, and orientation of molecules within thin films. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) and Selected Area Electron Diffraction (SAED) are particularly important for the structural characterization of functionalized pentacene films.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) is the preeminent technique for probing the crystal structure of thin films. By directing an X-ray beam at a very shallow angle to the film surface, the scattering pattern provides detailed information about the molecular packing and orientation with respect to the substrate. For derivatives like TIPS-pentacene, GIWAXS has been instrumental in revealing the "brick-wall" packing motif that is favorable for efficient charge transport. researchgate.net The analysis of GIWAXS patterns allows for the determination of key structural parameters, such as the interlayer spacing (d-spacing) and the orientation of the π-stacking direction. For example, in diF-TIPS-Pn thin films, GIWAXS measurements revealed slightly different interlayer spacings of 1.56 nm and 1.57 nm on different substrates, indicating the influence of the substrate surface on the crystal structure. uky.edu

Selected Area Electron Diffraction (SAED) , typically performed within a TEM, provides crystallographic information from localized regions of a thin film. By focusing the electron beam on a single crystalline domain, a diffraction pattern is generated that is characteristic of the crystal structure and orientation of that specific area. Inset electron diffraction patterns in TEM images of rubbed pentacene films confirm the local crystalline order and orientation. researchgate.net

Scattering Technique Structural Information Key Findings for Pentacene Derivatives
GIWAXS Molecular packing, crystal orientation, d-spacing, π-stacking direction. uky.eduresearchgate.netRevealed the favorable "brick-wall" structure in TIPS-pentacene and the influence of substrates on the interlayer spacing in diF-TIPS-Pn. uky.eduresearchgate.net
SAED Local crystal structure and orientation from selected domains. researchgate.netConfirms the crystalline nature and alignment of individual grains within the film. researchgate.net

Electron Microscopy Techniques for Nanostructure and Elemental Mapping

Beyond conventional imaging, electron microscopy offers advanced capabilities for probing the nanostructure and elemental composition of thin films. Techniques like High-Resolution Electron Microscopy (HREM) and energy-dispersive X-ray spectroscopy (EDS) are vital in this regard.

High-Resolution Electron Microscopy (HREM) , as mentioned earlier, provides the ability to visualize the lattice structure of crystalline materials directly. For pentacene, HREM has been used to measure the 1.4 nm (001) lattice spacing, which corresponds to the end-to-end molecular repeat distance. researchgate.net This level of detail is crucial for understanding the degree of molecular alignment and identifying structural defects at the nanoscale.

While not explicitly detailed in the provided search results for 6,13-Bis(2,6-dimethylphenyl)pentacene, Energy-Dispersive X-ray Spectroscopy (EDS) or Electron Energy Loss Spectroscopy (EELS) , often coupled with a Scanning Transmission Electron Microscope (STEM), would be the techniques of choice for elemental mapping. These methods analyze the X-rays or energy loss of electrons interacting with the sample to identify and map the distribution of different elements. For functionalized pentacenes containing heteroatoms (e.g., silicon in TIPS-pentacene), these techniques could be used to confirm the uniform distribution of the functional groups throughout the film and to investigate any potential phase segregation.

In-Situ Characterization of Crystallization Dynamics

Understanding the formation of crystalline thin films as it happens is crucial for controlling the final morphology and properties. In-situ characterization techniques allow for the real-time observation of crystallization processes.

Low-Energy Electron Microscopy (LEEM) has been employed for the in-situ study of the growth dynamics of 6,13-pentacenequinone (PnQ) thin films on silicon surfaces. researchgate.net These studies revealed a complex growth mechanism involving the initial formation of a disordered wetting layer, followed by the nucleation of amorphous islands, and finally the growth of highly anisotropic, needle-shaped crystalline islands. researchgate.net Such in-situ observations provide invaluable insights into the nucleation and growth kinetics, which are difficult to obtain from ex-situ measurements alone. While this specific study was on a related quinone, similar in-situ techniques, including in-situ GIWAXS or optical microscopy, can be applied to investigate the crystallization dynamics of this compound from solution or the vapor phase.

Surface Potential and Work Function Analysis

Kelvin Probe Force Microscopy (KPFM) is a variant of AFM that maps the surface potential or work function of a material with nanoscale resolution. By measuring the contact potential difference (CPD) between the AFM tip and the sample surface, KPFM can reveal variations in the work function across different crystalline domains or at grain boundaries. beilstein-journals.org For substituted pentacenes, KPFM can be used to map changes in the work function upon doping, providing a direct correlation between chemical modification and electronic properties at the nanoscale.

Ultraviolet Photoelectron Spectroscopy (UPS) is a surface-sensitive technique that measures the kinetic energy of photoelectrons emitted from a sample upon irradiation with ultraviolet light. UPS is used to determine the work function and the energy of the highest occupied molecular orbital (HOMO) of a material. For thienyl-substituted pentacene derivatives, UPS can experimentally validate the shifts in the HOMO level predicted by theoretical calculations, providing fundamental insights into how functionalization alters the electronic structure.

Technique Measured Property Significance for Pentacene Devices
KPFM Surface potential, work function with nanoscale resolution. beilstein-journals.orgCorrelates local electronic properties with morphology, crucial for understanding charge injection barriers and transport across grain boundaries.
UPS Work function, HOMO energy level. Determines key energy levels for charge injection from electrodes and provides data for energy level alignment diagrams in devices.

Theoretical and Computational Chemistry Approaches in 6,13 Bis 2,6 Dimethylphenyl Pentacene Research

Quantum Chemical Calculations for Electronic Structure and Excitonic States

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of 6,13-Bis(2,6-dimethylphenyl)pentacene. These calculations, primarily based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), provide crucial information about the molecule's frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), as well as its excited states.

Researchers utilize methods like B3LYP with basis sets such as 6-31+G* to optimize the molecular geometry and calculate the energies of the HOMO and LUMO levels. These values are critical as they determine the charge injection barriers and the open-circuit voltage in electronic devices. For substituted pentacenes, the nature and orientation of the substituent groups significantly influence these energy levels. For instance, in phenyl-substituted acenes, π-π stacking interactions between the substituent rings and the pentacene (B32325) backbone can lead to a more twisted conformation, affecting the electronic properties. acs.org

TD-DFT calculations are employed to investigate the energies of the lowest excited singlet (S₁) and triplet (T₁) states. The relative energies of these states are vital for understanding the photophysical behavior of the material, including its potential for applications in organic photovoltaics through processes like singlet fission. roaldhoffmann.com Computational studies on various 6,13-disubstituted pentacenes have shown that strategic substitution can selectively stabilize the LUMO, which in turn lowers the triplet state energy and enhances photostability. nih.gov

Table 1: Representative Calculated Electronic Properties for Substituted Pentacenes

Compound/SystemMethodHOMO (eV)LUMO (eV)S₁ Energy (eV)T₁ Energy (eV)
Pentacene (monomer)B3LYP/6-31+G-4.85-2.592.210.93
6,13-Bis(phenylethynyl)pentaceneB3LYP/6-31+G-5.02-3.071.840.61

Note: The data in this table is illustrative and based on calculations for related pentacene derivatives to demonstrate the type of information generated.

Molecular Dynamics and Monte Carlo Simulations of Crystal Packing and Film Growth

The performance of an organic semiconductor device is not only dependent on the properties of the individual molecule but also heavily on the organization of these molecules in the solid state. Molecular Dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques used to predict and analyze the crystal packing and the morphology of thin films. unict.it

Fully atomistic MD simulations can model the aggregation of molecules from a solution or the vapor phase, providing insights into the formation of crystalline domains and the resulting film morphology. mdpi.comnih.gov For example, simulations of 6,13-bis(triisopropylsilylethynyl)pentacene (B153593) (TIPS-Pentacene) blended with a polymer have shown that the semiconductor molecules tend to accumulate at the surface of the film, which is advantageous for forming conductive pathways in transistors. mdpi.com These simulations can track the dynamic evolution of the system, calculating parameters like mean squared displacement and diffusion coefficients to understand the film formation process. mdpi.com

These simulations are crucial for understanding how different processing conditions, such as solvent choice and annealing temperature, affect the final morphology of the thin film. scirp.org By simulating the interactions between molecules, these methods can predict the most stable crystal packing arrangements, such as the common herringbone or π-stacked motifs. The specific substitution with bulky 2,6-dimethylphenyl groups in this compound is expected to significantly influence the intermolecular packing due to steric hindrance, leading to unique solid-state structures compared to unsubstituted pentacene. Computational studies on phenyl-substituted acenes have revealed that π-stacking interactions, rather than just steric hindrance, play a defining role in the degree of twist in the acene backbone. acs.org

Computational Modeling of Charge Transport Parameters

Once the crystal structure is known, either from experimental data or from packing simulations, computational models can be used to estimate key charge transport parameters. The mobility of charge carriers (electrons and holes) is a critical parameter for any semiconductor, and theoretical models can elucidate the factors that govern it.

Based on Marcus theory, the charge transfer rate between adjacent molecules can be calculated. nih.gov This requires the computation of two key parameters: the electronic coupling (or transfer integral) between neighboring molecules and the reorganization energy. nih.gov The electronic coupling is highly sensitive to the relative orientation and distance between molecules in the crystal lattice, which is determined by the crystal packing. The reorganization energy reflects the geometric relaxation of a molecule upon gaining or losing a charge.

First-principles calculations are used to determine these parameters for various molecular pairs within the crystal. nih.gov For instance, studies on pentacene and its derivatives have shown that modifications to the molecular structure can significantly alter both the electronic couplings and the reorganization energy, leading to different charge transport characteristics. nih.gov By coupling these calculated parameters with models like random walk simulations, researchers can predict carrier mobilities along different crystallographic directions. nih.gov

Table 2: Illustrative Calculated Charge Transport Parameters for Pentacene Derivatives

CompoundReorganization Energy (Hole) (meV)Dominant Electronic Coupling (Hole) (meV)Predicted Mobility Anisotropy
Pentacene90-100~50-602D/3D transport pathways
6,13-Dichloropentacene~120-130~140 (along a-axis)1D dominant transport

Note: This table presents typical values for related pentacene systems to illustrate the outputs of charge transport modeling.

Simulation-Based Studies for Device Performance Prediction and Optimization

The ultimate goal of many theoretical studies is to predict the performance of electronic devices and guide the design of new materials for improved efficiency. By integrating the results from quantum chemical calculations and charge transport modeling, it is possible to simulate the behavior of an entire device, such as an Organic Field-Effect Transistor (OFET).

These multiscale models can incorporate molecular-level properties into macroscopic device simulations. For example, the calculated HOMO/LUMO levels can be used to model charge injection from the electrodes, while the predicted charge carrier mobilities determine the current flow through the active layer. uky.edu

Simulation-based studies allow for the exploration of a wide range of parameters that would be time-consuming and costly to investigate experimentally. Researchers can systematically vary the molecular structure, explore different crystal polymorphs, and model the effect of defects or impurities on device performance. For instance, simulations can show how the fluorination of a pentacene derivative can lead to better device performance by improving processability and charge transport. nih.govuky.edu This predictive power is invaluable for the rational design of new high-performance organic semiconductors, allowing chemists to synthesize only the most promising candidates. These computational approaches help to correlate material properties like crystallinity and surface roughness with electrical parameters such as field-effect mobility. scirp.org

Emerging Research Directions and Future Outlook for 6,13 Bis 2,6 Dimethylphenyl Pentacene

Addressing Challenges in Material Stability and Long-Term Device Performance

A significant hurdle for the widespread commercialization of organic electronics is the operational stability of the semiconductor materials. While functionalization of the pentacene (B32325) core can enhance solubility and influence molecular packing, it also introduces new considerations for long-term device performance.

Key Research Thrusts:

Understanding Degradation Mechanisms: Research is focused on elucidating the specific chemical and physical degradation pathways of 6,13-bis(2,6-dimethylphenyl)pentacene. This includes studying its susceptibility to oxidation, photodegradation, and dimerization, particularly under operational stress in devices like organic field-effect transistors (OFETs). washington.edu The interaction with ambient factors such as oxygen and light is a primary cause of degradation in pentacene-based materials. eurekalert.org

Impact of Functional Groups: The dimethylphenyl substituents are designed to provide steric hindrance, which can protect the pentacene core from reactive species. However, the electronic effects of these groups on the frontier molecular orbitals can also influence reactivity. Studies are investigating how these steric and electronic factors collectively impact the material's intrinsic stability. nih.gov

Device Encapsulation and Interfacial Engineering: A crucial aspect of improving long-term performance is the development of effective encapsulation techniques to shield the active layer from the environment. Furthermore, research into the stability of the interface between the pentacene derivative and other device components, such as the dielectric layer and electrodes, is critical. researchgate.netmdpi.com The choice of gate insulator, for instance, has been shown to affect the mechanical and electrical stability of flexible devices. nih.gov

A comparative study on the stability of various pentacene derivatives has shown that while steric bulk can play a role, electronic modifications, such as fluorination, can be more effective in enhancing persistence against photo-oxidation. nih.gov For instance, a research group at Osaka Metropolitan University developed a pentacene derivative with significantly enhanced photostability by promoting ultrafast intersystem crossing. eurekalert.org While not directly involving this compound, these findings provide valuable insights for future molecular design strategies.

Advancements in Solution Processability for Scalable and Flexible Electronics

The ability to process organic semiconductors from solution is a key advantage for fabricating large-area, low-cost, and flexible electronic devices. The dimethylphenyl groups in this compound enhance its solubility, making it amenable to various solution-based deposition techniques.

Key Research Thrusts:

Optimization of Solution-Shearing and Printing Techniques: Researchers are exploring and refining techniques like zone-casting, drop-casting, and inkjet printing to control the crystallization and morphology of this compound films. nih.govescholarship.org The goal is to achieve highly ordered, large-domain crystalline films, which are essential for high charge carrier mobility.

Solvent and Additive Engineering: The choice of solvent and the use of additives can have a profound impact on the resulting film morphology and device performance. psu.edu Research is ongoing to identify optimal solvent systems and additives that promote favorable molecular packing and minimize defects in the solution-processed films.

Flexible Substrate Compatibility: A major application area for solution-processable organic semiconductors is in flexible electronics. nih.govresearchgate.net Studies are investigating the deposition of this compound on various flexible substrates and the impact of mechanical stress on the performance and stability of the resulting devices. nih.gov

For example, high-performance pentacene-based thin-film transistors have been fabricated using a solution-processed precursor route, achieving significant field-effect mobility and on/off ratios. rsc.org While this work used a different pentacene precursor, it highlights the potential of solution processing for achieving high-performance devices.

Enhanced Control over Molecular Self-Assembly and Ordered Film Growth

The performance of organic semiconductor devices is intrinsically linked to the molecular arrangement in the solid state. The bulky dimethylphenyl groups of this compound play a crucial role in directing its self-assembly and crystalline packing.

Key Research Thrusts:

Understanding Packing Motifs: X-ray diffraction and other characterization techniques are employed to determine the precise crystal structure and molecular packing of this compound. Understanding how the molecules arrange themselves is fundamental to predicting and controlling the electronic properties of the thin films.

Substrate-Induced Ordering: The properties of the substrate surface can significantly influence the orientation and morphology of the overlying organic semiconductor film. Research is exploring the use of self-assembled monolayers (SAMs) and other surface treatments to template the growth of highly ordered this compound films.

Controlling Polymorphism: Like many organic materials, this compound may exhibit polymorphism, where it can crystallize into different structures with distinct electronic properties. Efforts are underway to control the selective formation of desired polymorphs during the film deposition process.

Studies on related functionalized pentacenes have demonstrated that substituents can disrupt the typical herringbone packing of unsubstituted pentacene, leading to alternative packing motifs with potentially improved electronic coupling. uky.edubohrium.com The goal is to achieve a packing structure that maximizes π-orbital overlap for efficient charge transport.

Development of Novel Molecular Designs for Tailored Electronic Functions

The versatility of organic synthesis allows for the rational design of new molecules with specific electronic properties. Building upon the this compound framework, researchers are exploring new molecular designs to further enhance its performance and introduce new functionalities.

Key Research Thrusts:

Introduction of Electron-Withdrawing/Donating Groups: By strategically adding electron-withdrawing or electron-donating substituents to the pentacene core or the phenyl side groups, it is possible to tune the frontier molecular orbital energy levels (HOMO and LUMO). nih.govnih.gov This allows for the optimization of charge injection and transport properties for specific device applications. nih.gov For instance, adding electron-withdrawing nitrile groups to a soluble pentacene derivative was shown to convert it from a p-type to an n-type material. rsc.org

Synthesis of Asymmetric Derivatives: Introducing asymmetry into the molecular structure can lead to unique packing arrangements and electronic properties. Research into asymmetrically substituted pentacenes is an active area of exploration.

Expansion of the π-Conjugated System: Extending the π-conjugated system of the pentacene core can lead to materials with smaller bandgaps and altered absorption characteristics, which could be beneficial for applications in organic photovoltaics and near-infrared photodetectors.

The synthesis of various pentacene derivatives with different substituents has been a major focus, aiming to improve solubility, stability, and electronic properties. nih.govnih.govuky.edu For example, the introduction of triisopropylsilylethynyl (TIPS) groups has been a successful strategy for creating soluble and stable pentacene derivatives. researchgate.net

Exploration of New Device Architectures and Hybrid Material Systems

The unique properties of this compound make it a candidate for a variety of electronic and optoelectronic devices beyond standard transistors. Researchers are exploring its integration into novel device architectures and hybrid material systems.

Key Research Thrusts:

Organic Photovoltaics (OPVs): The strong light absorption of the pentacene core makes its derivatives interesting for use as donor or acceptor materials in OPVs. Research is investigating the performance of this compound in bulk heterojunction solar cells, often in combination with fullerene derivatives or other organic semiconductors.

Hybrid Perovskite/Organic Devices: The integration of organic semiconductors with inorganic materials like perovskites is a promising avenue for next-generation solar cells and photodetectors. Studies are exploring the use of this compound as a charge transport layer in such hybrid devices.

Sensors and Memory Devices: The sensitivity of the electronic properties of organic semiconductors to their environment makes them suitable for chemical and physical sensing applications. Furthermore, the potential for charge trapping at interfaces or within the material itself is being explored for non-volatile memory applications. mdpi.com

For example, fluorination of a pentacene derivative has been shown to improve its performance in spin-coated OFETs. nih.gov This highlights how molecular design can be tailored for specific device fabrication methods.

Deeper Understanding of Fundamental Charge Transport and Exciton (B1674681) Dynamics at Interfaces

A fundamental understanding of how charge carriers move through the material and how excitons (electron-hole pairs) behave is crucial for optimizing device performance. Advanced spectroscopic and theoretical techniques are being employed to probe these fundamental processes in this compound.

Key Research Thrusts:

Anisotropy of Charge Transport: Due to the crystalline nature of the films, charge transport is often anisotropic, meaning it is more efficient along certain crystallographic directions. rsc.org Research is focused on correlating the molecular packing with the anisotropy of charge mobility.

Exciton Dynamics at Heterojunctions: In devices like OPVs and photodetectors, the interface between two different semiconductor materials is critical. Studies are investigating the dynamics of exciton dissociation, charge transfer, and recombination at interfaces involving this compound. nih.govacs.orgutwente.nl For example, studies on MoS2-pentacene heterojunctions have measured the timescale of hole transfer from the MoS2 to the pentacene. acs.orguni-muenchen.de

Impact of Defects and Grain Boundaries: Polycrystalline films contain defects and grain boundaries that can trap charge carriers and impede their transport. Research aims to understand the nature of these traps and develop strategies to minimize their impact.

The study of exciton dynamics in pentacene single crystals has revealed the importance of nuclear motions in the process of singlet exciton fission, a phenomenon that could be harnessed to improve the efficiency of solar cells. nih.gov While this was on unsubstituted pentacene, the fundamental insights are relevant for its derivatives.

Q & A

What are the key challenges in synthesizing 6,13-disubstituted pentacene derivatives, and how have alternative synthetic routes improved yields?

Basic Research Focus
Traditional synthesis routes for 6,13-disubstituted pentacenes often start with 6,13-pentacenedione. However, attempts to introduce bulky substituents (e.g., fluorine or silyl groups) via this method frequently fail due to steric hindrance and decomposition in solution . Alternative strategies involve pre-functionalizing the central aromatic ring before constructing the pentacene backbone. For example, retrosynthetic analysis of 6,13-difluoropentacene revealed that introducing fluorine substituents early in the synthesis improves stability and yield . Advanced routes, such as using LiAlH₄ for reductive aromatization of pentacenequinone derivatives, have achieved near-quantitative yields in functionalized pentacenes like TIPS-pentacene .

How does the photochemical stability of 6,13-bis(2,6-dimethylphenyl)pentacene compare to unsubstituted pentacene in solution and thin films?

Advanced Research Focus
Functionalization with bulky groups like triisopropylsilylethynyl (TIPS) significantly enhances stability. UV-Vis studies show that TIPS-pentacene is ~50× more stable in air-saturated THF than unsubstituted pentacene due to reduced singlet oxygen reactivity and steric protection of the aromatic core . In thin films, crystallinity and π-stacking further mitigate degradation by minimizing oxygen diffusion . Computational studies confirm that alkynyl substituents lower the HOMO energy, reducing oxidation susceptibility .

What methodologies are used to resolve contradictions in reported charge carrier mobility values for substituted pentacenes?

Advanced Research Focus
Discrepancies in mobility values (e.g., 0.1–1 cm²/V·s for TIPS-pentacene) arise from variations in film morphology and crystallinity. Techniques like grazing-incidence X-ray diffraction (GIXD) and atomic force microscopy (AFM) correlate mobility with molecular packing . For example, edge-on vs. face-on orientations in thin films directly impact orbital overlap and charge transport . Standardizing substrate treatments (e.g., octadecyltrichlorosilane functionalization) and deposition conditions (e.g., solvent annealing) reduces data variability .

How do substituent electronic effects influence the polarization energy and charge transport in functionalized pentacenes?

Advanced Research Focus
Polarization energy (P) in crystalline pentacenes is modulated by substituent-induced changes in dielectric screening and π-π stacking. Quantum mechanical calculations show that electron-withdrawing groups (e.g., fluorine) lower P by stabilizing charge carriers, while bulky silyl groups enhance P via reduced intermolecular distances . For this compound, methyl groups provide steric stabilization without significantly altering electronic structure, balancing solubility and mobility .

What experimental approaches optimize the trade-off between solubility and electronic performance in substituted pentacenes?

Basic Research Focus
Bulky substituents like TIPS improve solubility in organic solvents (e.g., toluene: 6.57 wt.% solubility for TIPS-pentacene) but can disrupt π-stacking . Solution-processing techniques, such as zone-casting and solvent-vapor annealing, enhance crystallinity post-deposition . Mixed solvent systems (e.g., toluene:anisole blends) balance solubility and evaporation rates to achieve uniform thin films with mobilities >0.3 cm²/V·s .

How do computational studies inform the design of stable, high-mobility pentacene derivatives?

Advanced Research Focus
Density functional theory (DFT) predicts substituent effects on HOMO/LUMO levels, reorganization energy, and charge-transfer integrals. For example, silyl groups reduce reorganization energy by 30% compared to alkyl chains, favoring hopping-based transport . Molecular dynamics simulations model packing motifs, guiding substituent selection to achieve optimal crystallinity .

What are the limitations of NMR characterization for substituted pentacenes, and how are they addressed?

Basic Research Focus
Low solubility and rapid decomposition in solution often preclude ¹³C NMR analysis . Solid-state NMR and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are alternatives for structural confirmation . For intermediates like pentacenequinones, solution NMR in deuterated chloroform at low temperatures (−40°C) mitigates degradation .

Why do some synthetic routes for 6,13-difluoropentacene fail, and how are these challenges overcome?

Advanced Research Focus
Early attempts to fluorinate pentacenequinone intermediates via nucleophilic substitution failed due to steric hindrance and side reactions . A successful alternative uses electrophilic fluorination reagents (e.g., Selectfluor®) on pre-aromatized intermediates, achieving 85% yield with high regioselectivity .

How does environmental exposure (e.g., humidity, oxygen) affect device performance of substituted pentacenes?

Advanced Research Focus
Thin-film transistors (TFTs) of this compound exhibit reduced mobility (from 0.4 to 0.1 cm²/V·s) under 80% humidity due to water-induced trap states . Encapsulation with atomic-layer-deposited Al₂O₃ or PMMA layers extends operational stability by >100 hours .

What comparative studies exist between this compound and other pentacene derivatives (e.g., TIPS-pentacene)?

Basic Research Focus
TIPS-pentacene outperforms dimethylphenyl derivatives in solubility (toluene: 6.57 wt.% vs. <1 wt.%) but suffers from lower thermal stability (decomposition at 276°C vs. 300°C for methyl-substituted analogs) . Charge mobility in TIPS-pentacene (~1 cm²/V·s) is higher due to superior π-orbital overlap, but methyl-substituted variants offer better air stability .

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